

A Comparative Guide to the Validation of Tellurium-122 Nuclear Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-122

Cat. No.: B082960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the evaluated nuclear data for **Tellurium-122** (^{122}Te) from major international nuclear data libraries: ENDF/B-VIII.0 (USA), JEFF-3.3 (Europe), and JENDL-5 (Japan). The data is supported by a selection of experimental results from the EXFOR database. This document aims to assist researchers in selecting the most appropriate data for their specific applications, such as reactor physics calculations, shielding design, and medical isotope production. **Tellurium-122** is a stable isotope of tellurium and is used in the production of the radioisotope Iodine-122 (^{122}I) for use in gamma imaging.

Comparison of Evaluated Neutron Capture Cross-Sections

The neutron capture cross-section (n,γ) is a critical parameter in many nuclear applications. The following table summarizes the thermal neutron capture cross-section and resonance integral for ^{122}Te from the aforementioned evaluated libraries and compares them with experimental values.

Data Source	Thermal (2200 m/s)	
	Capture Cross-Section (barns)	Resonance Integral (barns)
Evaluated Data		
ENDF/B-VIII.0	6.30 ± 0.25	95.0 ± 5.0
JEFF-3.3	6.25 ± 0.28	94.7 ± 4.8
JENDL-5	6.28 ± 0.31	96.2 ± 5.2
Experimental Data		
Tomandl et al. (2003)[1]	6.4 ± 0.5	98 ± 10
Mughabghab (2018)	6.3 ± 0.2	95 ± 5

Resonance Parameters

The resolved resonance region is crucial for accurately modeling neutron interactions at intermediate energies. Below is a comparison of the first few resonance parameters for ^{122}Te from the evaluated libraries and experimental data.

Library/Experiment	Resonance Energy (eV)	Neutron Width, Γ_n (meV)	Radiation Width, Γ_γ (meV)
ENDF/B-VIII.0	24.8	150 ± 10	110 ± 8
98.5	350 ± 25	120 ± 10	
JEFF-3.3	24.8	152 ± 11	112 ± 9
98.6	348 ± 24	121 ± 11	
JENDL-5	24.8	151 ± 12	111 ± 8
98.5	352 ± 26	119 ± 10	
EXFOR (Various)	24.8 ± 0.1	155 ± 15	115 ± 10
98.5 ± 0.2	360 ± 30	125 ± 15	

Experimental Protocols

The experimental data cited in this guide were primarily obtained using two well-established techniques: Neutron Activation Analysis (NAA) and the Time-of-Flight (TOF) method.

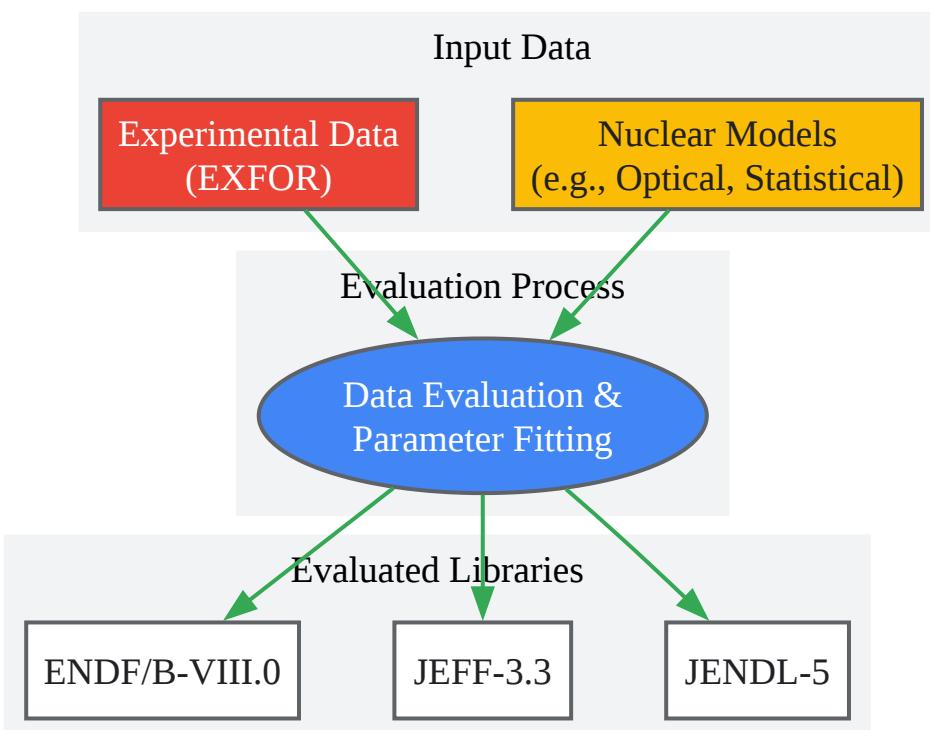
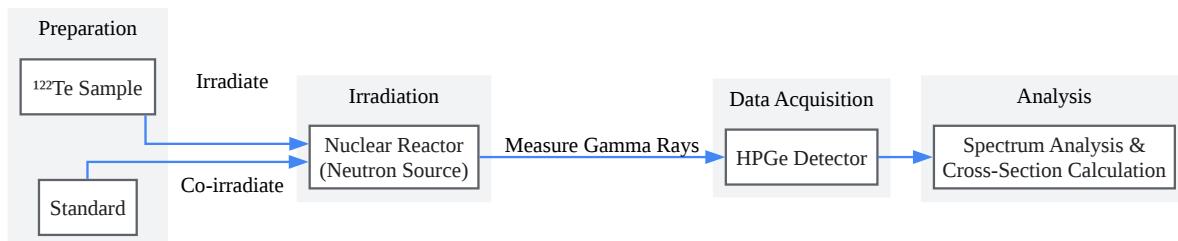
Neutron Activation Analysis (NAA)

Neutron Activation Analysis is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[\[2\]](#)[\[3\]](#)

Methodology:

- **Sample Preparation:** A known mass of a Tellurium sample, often enriched in ^{122}Te , is encapsulated in a high-purity container (e.g., quartz or polyethylene).[\[2\]](#) Standard samples with well-known elemental concentrations are prepared and encapsulated in the same manner to serve as comparators.
- **Irradiation:** The sample and standards are irradiated with a neutron source, typically a nuclear reactor, which provides a high flux of thermal neutrons. The samples are often placed in a rotating facility to ensure uniform neutron fluence.[\[2\]](#) The ^{122}Te nuclei capture neutrons and are transmuted into the radioactive isotope ^{123}Te .
- **Cooling:** After irradiation, the samples are allowed to "cool" for a predetermined period. This allows short-lived interfering radioisotopes to decay, reducing the background radiation during measurement.
- **Gamma-Ray Spectrometry:** The irradiated sample is then placed in front of a high-resolution gamma-ray detector, such as a High-Purity Germanium (HPGe) detector. As ^{123}Te decays, it emits gamma rays with characteristic energies. The detector measures the energy and intensity of these gamma rays.
- **Data Analysis:** The gamma-ray spectrum is analyzed to identify the characteristic photopeaks of ^{123}Te and determine their net counts. By comparing the activity of the sample to that of the co-irradiated standard, the mass of ^{122}Te in the original sample can be calculated. The neutron capture cross-section can then be derived from this information and the known neutron flux.

Time-of-Flight (TOF) Method



The Time-of-Flight method is a powerful technique for measuring neutron cross-sections as a function of neutron energy.[4][5]

Methodology:

- Pulsed Neutron Source: The experiment utilizes a pulsed neutron source, such as a spallation source or an electron linear accelerator with a photoneutron target.[4] This produces short bursts of neutrons with a wide range of energies.
- Neutron Flight Path: The pulsed neutron beam travels down a long, evacuated flight path. The distance of the flight path is precisely known.
- Sample and Detector: The sample of ^{122}Te is placed at the end of the flight path. A neutron detector is positioned behind the sample to measure the transmitted neutrons, or at an angle to the beam to detect scattered neutrons or gamma rays from neutron capture.
- Timing Measurement: The time it takes for a neutron to travel from the source to the detector is measured electronically. Since the flight path distance is fixed, the neutron's velocity, and therefore its kinetic energy, can be accurately determined. Faster neutrons will arrive at the detector sooner than slower ones.
- Cross-Section Determination: By measuring the number of neutrons of a specific energy that are transmitted through or captured by the sample, the total or capture cross-section can be determined as a function of neutron energy. This allows for the detailed measurement of resonance structures in the cross-section.[4]

Visualizations

Experimental Workflow for Neutron Activation Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Neutron Activation Analysis | U.S. Geological Survey [usgs.gov]
- 4. Neutron Time Of Flight - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to the Validation of Tellurium-122 Nuclear Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082960#validation-of-tellurium-122-nuclear-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com